Prunetrin

Drug Metabolism Glucuronidation Pharmacokinetics

Isoflavone O-glycosides often suffer from rapid metabolism and variable bioavailability, complicating in vivo efficacy studies. Prunetrin (Prunetin 4'-O-glucoside) solves this with a unique metabolic fingerprint: slowest glucuronidation among common isoflavones and CYP1A2-mediated conversion to genistein/daidzein. - **Key applications**: Parkinson's disease (α-synuclein activator, EC50=250 nM), liver cancer (HepG2 IC50=15.0 μM, G2/M arrest), ALDH2 inhibition (IC50=0.45 μM aglycone). - **Supply**: Multiple pack sizes available for chronic dosing models. Stable glycoside ensures reproducible pharmacokinetics.

Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
Cat. No. B10855251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrunetrin
Molecular FormulaC22H22O10
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16?,19-,20?,21?,22-/m0/s1
InChIKeyOFUWGCQDMVDLIR-IWZCFFROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prunetrin: Pharmacokinetic & Physicochemical Profile


Prunetrin (Prunetin 4'-O-glucoside, Trifoside) is a naturally occurring glycosyloxyisoflavone with the molecular formula C₂₂H₂₂O₁₀ and a molecular weight of 446.4 g/mol . It belongs to the class of organic compounds known as isoflavonoid O-glycosides, characterized by a 7-methoxy substitution and a glucose moiety linked via a β-D-glucopyranoside bond [1]. The compound is primarily isolated from Prunus species and red clover (Trifolium pratense) [2]. Its structural configuration—specifically the glycosylation at the 4'-O position and the 7-methoxy group—imparts distinct physicochemical properties, including a calculated logP of approximately 1.20 and a topological polar surface area of 155.00 Ų [1], which critically influence its absorption, metabolic stability, and biological activity compared to its aglycone counterparts.

Prunetrin vs. Aglycones: Why Substitution Fails


Prunetrin exhibits a unique glucuronidation fingerprint that distinguishes it from structurally related isoflavones. In a systematic study of six common isoflavones using 12 expressed human UGT isoforms, prunetin (the aglycone of Prunetrin) was metabolized the slowest via glucuronidation, whereas glycitein was metabolized the fastest [1]. This slow metabolic rate, determined by differences in K(m) and V(max) values, translates into a distinct concentration-dependent metabolic pattern that is not predictive of metabolism in intestinal microsomes [1]. Furthermore, Prunetrin serves as a prodrug that undergoes CYP1A2-mediated conversion to more active genistein and daidzein, a property not shared by all isoflavones [2]. Therefore, substituting Prunetrin with its aglycone or other in-class compounds without accounting for these metabolic and activation differences would yield irreproducible or misleading experimental outcomes, particularly in studies involving oral bioavailability, hepatic metabolism, or in vivo efficacy.

Prunetrin: Quantitative Comparative Evidence


Slowest Glucuronidation Among Common Isoflavones

Prunetrin's aglycone, prunetin, is metabolized via glucuronidation significantly slower than five other common isoflavones, including genistein and daidzein, as determined by kinetic profiling across 12 expressed human UGT isoforms [1].

Drug Metabolism Glucuronidation Pharmacokinetics

α-Synuclein mRNA Translation Activation

Prunetrin specifically activates 5'UTR-driven α-Synuclein mRNA translation with an EC50 of 250 nM, a property not reported for its aglycone prunetin or for other common isoflavones such as genistein and daidzein [1].

Neurodegeneration Parkinson's Disease Alpha-Synuclein

CYP1A2-Mediated Prodrug Conversion

Methylated isoflavones including prunetin (10–100 μM) were rapidly converted by human liver microsomes and expressed CYP1A2 to more active genistein and daidzein, establishing CYP1A2 as an effective prodrug-converting enzyme for these compounds [1].

Prodrug Activation CYP1A2 Drug Metabolism

Selective Cytotoxicity in Hepatocellular Carcinoma

Prunetin 4-O-glucoside (Prunetrin) exhibited significant dose-dependent inhibition of cell proliferation in HepG2 hepatocellular carcinoma cells, with an observed IC50 value of 15.0 μM after 24 hours, while showing no toxicity towards normal HaCaT cells [1][2].

Oncology Hepatocellular Carcinoma Apoptosis

Potent ALDH2 Allosteric Inhibition

Prunetin acts as an allosteric inhibitor of hamster liver aldehyde dehydrogenase 2 (ALDH2) with an IC50 of 0.45 μM, a potency that distinguishes it from other isoflavones which show no or weaker inhibition [1].

Aldehyde Dehydrogenase Alcohol Metabolism Cardioprotection

Prunetrin: Research & Industrial Applications


Sustained-Release Prodrug for Genistein/Daidzein

Given its CYP1A2-mediated conversion to genistein and daidzein [1], Prunetrin is uniquely suited for studies requiring prolonged systemic exposure to these active isoflavones. Researchers can leverage its slow glucuronidation rate [2] and prodrug activation to achieve stable plasma concentrations, making it an ideal candidate for chronic dosing models in cancer prevention or metabolic disease research.

α-Synuclein Translation Probe in Parkinson's Models

Prunetrin's specific activation of α-synuclein mRNA translation with an EC50 of 250 nM [1] provides a precise pharmacological tool for investigating the role of α-synuclein in Parkinson's disease pathogenesis. This property is not shared by other isoflavones, enabling targeted interrogation of synucleinopathy mechanisms without confounding off-target effects common to broader-spectrum flavonoids.

Selective Cytotoxicity in Liver Cancer Research

The selective anti-proliferative effect of Prunetrin in HepG2 cells (IC50 = 15.0 μM) with minimal toxicity to normal HaCaT cells [1][2] positions this compound as a valuable lead for liver cancer therapeutic development. It is particularly relevant for studies focusing on G2/M cell cycle arrest and Akt/mTOR pathway modulation, where its distinct mechanism offers advantages over pan-kinase inhibitors.

ALDH2 Inhibition in Alcohol Metabolism & Cardioprotection

Prunetrin's aglycone exhibits potent ALDH2 inhibition (IC50 = 0.45 μM) [1], making it a specialized reagent for investigating the role of ALDH2 in alcohol metabolism, acetaldehyde-induced toxicity, and ischemic preconditioning. This application is not served by other common isoflavones, which lack ALDH2 inhibitory activity.

Technical Documentation Hub

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